molecular formula C25H39NO5 B13446857 [(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

Cat. No.: B13446857
M. Wt: 433.6 g/mol
InChI Key: VYNDUGHWSKLKFB-ZPZJKGOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[77212,501,1003,8013,17]nonadecan-4-yl] acetate is a complex organic molecule with a unique hexacyclic structure This compound is characterized by its multiple chiral centers and functional groups, including hydroxyl, methoxy, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

  • Formation of the hexacyclic core through a series of cyclization reactions.
  • Introduction of the hydroxyl and methoxy groups via selective functionalization.
  • Acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions, including temperature, pressure, and choice of solvents, would need to be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetate ester can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetate ester would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its multiple functional groups and chiral centers suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its structural complexity and functional diversity could lead to the development of new pharmaceuticals with unique mechanisms of action.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol]
  • [®-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid]

Uniqueness

[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate stands out due to its unique hexacyclic structure and the presence of multiple chiral centers. This complexity provides a diverse range of functional groups and stereochemistry, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H39NO5

Molecular Weight

433.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

InChI

InChI=1S/C25H39NO5/c1-6-26-12-23(3)8-7-19(30-5)25-15-9-14-17(29-4)11-24(28,16(22(25)26)10-18(23)25)20(15)21(14)31-13(2)27/h14-22,28H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19?,20-,21+,22-,23+,24+,25?/m1/s1

InChI Key

VYNDUGHWSKLKFB-ZPZJKGOCSA-N

Isomeric SMILES

CCN1C[C@@]2(CCC(C34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)OC)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.